Cas no 1391742-12-3 ((3R)-oxane-3-carboxylic acid)

(3R)-oxane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (R)-TETRAHYDRO-2H-PYRAN-3-CARBOXYLIC ACID
- (3R)-oxane-3-carboxylic acid
- (R)-Tetrahydro-pyran-3-carboxylic acid
- 1391742-12-3
- MFCD22681538
- AS-78769
- (R)-TETRAHYDRO-2H-PYRAN-3-CARBOXYLICACID
- SCHEMBL16228066
- (3R)-Tetrahydropyran-3-carboxylic acid
-
- MDL: MFCD22681538
- インチ: 1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1
- InChIKey: YEWPVCUHKJABMV-RXMQYKEDSA-N
- SMILES: O1CCC[C@@H](C(=O)O)C1
計算された属性
- 精确分子量: 130.062994177g/mol
- 同位素质量: 130.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 111
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- XLogP3: 0.1
(3R)-oxane-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB480896-100 mg |
(R)-Tetrahydro-2H-pyran-3-carboxylic acid; . |
1391742-12-3 | 100mg |
€622.70 | 2023-06-15 | ||
Alichem | A119002389-250mg |
(R)-Tetrahydro-2h-pyran-3-carboxylic acid |
1391742-12-3 | 95% | 250mg |
588.00 USD | 2021-06-11 | |
eNovation Chemicals LLC | Y1127796-1g |
(R)-Tetrahydro-pyran-3-carboxylic acid |
1391742-12-3 | 95% | 1g |
$950 | 2024-07-28 | |
eNovation Chemicals LLC | Y1127796-500mg |
(R)-Tetrahydro-pyran-3-carboxylic acid |
1391742-12-3 | 95% | 500mg |
$665 | 2024-07-28 | |
eNovation Chemicals LLC | Y1007550-100mg |
(3R)-oxane-3-carboxylic acid |
1391742-12-3 | 97% | 100mg |
$265 | 2024-07-21 | |
eNovation Chemicals LLC | Y1007550-250MG |
(3R)-oxane-3-carboxylic acid |
1391742-12-3 | 97% | 250mg |
$420 | 2024-07-21 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02877-5g |
(R)-tetrahydro-2H-pyran-3-carboxylic acid |
1391742-12-3 | 95% | 5g |
$2450 | 2023-09-07 | |
A2B Chem LLC | AK91246-250mg |
(R)-Tetrahydro-2H-pyran-3-carboxylic acid |
1391742-12-3 | 97% | 250mg |
$438.00 | 2024-04-20 | |
abcr | AB480896-100mg |
(R)-Tetrahydro-2H-pyran-3-carboxylic acid; . |
1391742-12-3 | 100mg |
€378.70 | 2024-04-19 | ||
eNovation Chemicals LLC | Y1007550-250mg |
(3R)-oxane-3-carboxylic acid |
1391742-12-3 | 97% | 250mg |
$420 | 2025-02-20 |
(3R)-oxane-3-carboxylic acid 関連文献
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
(3R)-oxane-3-carboxylic acidに関する追加情報
Exploring the Versatile Applications of (3R)-Oxane-3-carboxylic Acid (CAS No. 1391742-12-3)
The chemical compound (3R)-oxane-3-carboxylic acid (CAS No. 1391742-12-3) has garnered significant attention in recent years due to its unique structural properties and broad applicability in pharmaceutical and material sciences. As a chiral building block, this compound plays a crucial role in the synthesis of various bioactive molecules, making it a valuable asset in drug discovery and development. Researchers and industry professionals are increasingly interested in (3R)-oxane-3-carboxylic acid derivatives for their potential in creating novel therapeutic agents with improved efficacy and reduced side effects.
One of the most notable characteristics of (3R)-oxane-3-carboxylic acid is its stereochemical configuration, which imparts distinct biological activities compared to its enantiomeric counterparts. This feature has made it a focal point in asymmetric synthesis, where precise control over molecular chirality is essential. The compound's six-membered oxane ring provides structural stability, while the carboxylic acid functional group offers versatility for further chemical modifications. These attributes have positioned 1391742-12-3 as a key intermediate in the production of complex organic molecules with potential applications ranging from medicinal chemistry to advanced materials.
In the pharmaceutical sector, (3R)-oxane-3-carboxylic acid has shown promise as a precursor for antiviral and anti-inflammatory compounds. Recent studies have explored its incorporation into drug candidates targeting viral proteases and inflammatory pathways. The compound's ability to influence molecular recognition processes makes it particularly valuable in structure-based drug design. Furthermore, its metabolic stability and favorable pharmacokinetic properties have attracted attention from researchers developing next-generation therapeutics for chronic diseases and infectious conditions.
The material science applications of 1391742-12-3 are equally compelling. Scientists have utilized this compound as a monomer for constructing chiral polymers with potential applications in optoelectronics and enantioselective catalysis. The oxane ring's conformational flexibility allows for the creation of materials with tunable mechanical and thermal properties. Recent advancements in polymer chemistry have demonstrated how (3R)-oxane-3-carboxylic acid derivatives can be incorporated into smart materials responsive to environmental stimuli, opening new possibilities in sensor technology and controlled release systems.
From a synthetic chemistry perspective, (3R)-oxane-3-carboxylic acid serves as an excellent model compound for studying ring conformation effects on chemical reactivity. The compound's well-defined stereochemistry enables researchers to investigate how structural features influence reaction pathways and product distributions. This knowledge has proven invaluable in developing more efficient synthetic routes to complex natural products and pharmaceutical intermediates. The growing demand for chiral building blocks in asymmetric synthesis has further highlighted the importance of compounds like 1391742-12-3 in modern organic chemistry.
Environmental considerations have also shaped recent research directions involving (3R)-oxane-3-carboxylic acid. Scientists are exploring greener synthetic approaches to produce this compound and its derivatives, focusing on catalytic methods and renewable starting materials. The development of sustainable processes for manufacturing 1391742-12-3 aligns with the pharmaceutical industry's increasing emphasis on green chemistry principles. These efforts not only reduce environmental impact but also improve process economics, making the compound more accessible for research and industrial applications.
Quality control and analytical characterization of (3R)-oxane-3-carboxylic acid represent another active area of investigation. Advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure the compound's purity and stereochemical integrity. The establishment of robust analytical methods has become increasingly important as regulatory requirements for chiral compounds continue to tighten in pharmaceutical applications. Proper characterization of 1391742-12-3 and its derivatives is essential for maintaining consistency in research outcomes and industrial production.
Looking ahead, the future of (3R)-oxane-3-carboxylic acid research appears promising, with several emerging applications on the horizon. The compound's potential in developing targeted drug delivery systems and bioorthogonal chemistry tools is currently being explored. Additionally, its use as a template for designing enzyme inhibitors and receptor modulators continues to expand. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, 1391742-12-3 is likely to play an even more significant role in cutting-edge chemical research and development.
For researchers and industry professionals seeking high-quality (3R)-oxane-3-carboxylic acid, it's crucial to source the compound from reputable suppliers who can provide comprehensive analytical data and documentation. The compound's stereochemical purity and overall quality can significantly impact experimental results and downstream applications. As interest in this versatile building block grows, we can anticipate continued innovation in its synthesis, characterization, and application across multiple scientific disciplines.
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